molecular formula C5H12ClNO3 B2664720 (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride CAS No. 2231249-10-6

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride

Cat. No.: B2664720
CAS No.: 2231249-10-6
M. Wt: 169.61
InChI Key: JWMNLDPWYMQUBU-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid, which is known for its role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-hydroxy-3-methylbutanoic acid.

    Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Bulk Synthesis: Large quantities of the precursor are synthesized using optimized reaction conditions.

    Purification: The product is purified through crystallization or other suitable methods to obtain a high-purity compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It plays a role in studying enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-hydroxybutanoic acid hydrochloride: A similar compound with a different side chain structure.

    3-Hydroxy-3-methylbutanoic acid hydrochloride: A compound with a similar backbone but lacking the amino group.

Uniqueness

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMNLDPWYMQUBU-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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